molecular formula C38H50Cl2Zr+2 B12052746 Dichlorobis(1-neomenthylindenyl)-zirconium

Dichlorobis(1-neomenthylindenyl)-zirconium

Cat. No.: B12052746
M. Wt: 668.9 g/mol
InChI Key: LXHHYYSQWPZHTO-IZAHSXOQSA-L
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Description

Dichlorobis(1-neomenthylindenyl)-zirconium is a metallocene compound that features zirconium as the central metal atom coordinated to two 1-neomenthylindenyl ligands and two chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis(1-neomenthylindenyl)-zirconium typically involves the reaction of zirconium tetrachloride with 1-neomenthylindenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

ZrCl4+2Li(1-neomenthylindenyl)Zr(1-neomenthylindenyl)2Cl2+2LiCl\text{ZrCl}_4 + 2 \text{Li(1-neomenthylindenyl)} \rightarrow \text{Zr(1-neomenthylindenyl)}_2\text{Cl}_2 + 2 \text{LiCl} ZrCl4​+2Li(1-neomenthylindenyl)→Zr(1-neomenthylindenyl)2​Cl2​+2LiCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(1-neomenthylindenyl)-zirconium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.

    Substitution: Ligand substitution reactions can occur, where the chloride ions or 1-neomenthylindenyl ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to zirconium dioxide, while substitution reactions can yield a variety of zirconium complexes with different ligands.

Scientific Research Applications

Dichlorobis(1-neomenthylindenyl)-zirconium has several scientific research applications, including:

    Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

    Material Science: The compound is studied for its potential use in the development of advanced materials with unique properties.

    Biology and Medicine:

Mechanism of Action

The mechanism by which Dichlorobis(1-neomenthylindenyl)-zirconium exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive site for the reactants to interact. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in polymerization reactions, the compound helps in the formation of long polymer chains by coordinating with the monomers and facilitating their linkage.

Comparison with Similar Compounds

Similar Compounds

    Dichlorobis(cyclopentadienyl)zirconium: Similar structure but with cyclopentadienyl ligands instead of 1-neomenthylindenyl.

    Dichlorobis(indenyl)zirconium: Features indenyl ligands instead of 1-neomenthylindenyl.

    Dichlorobis(1-menthylindenyl)zirconium: Similar to Dichlorobis(1-neomenthylindenyl)-zirconium but with 1-menthylindenyl ligands.

Uniqueness

This compound is unique due to the presence of the 1-neomenthylindenyl ligands, which can impart different steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable compound for specific applications in catalysis and material science.

Properties

Molecular Formula

C38H50Cl2Zr+2

Molecular Weight

668.9 g/mol

InChI

InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,11,13-14,16,19H,8,10,12H2,1-3H3;2*1H;/q;;;;+4/p-2/t2*14-,16+,19+;;;/m11.../s1

InChI Key

LXHHYYSQWPZHTO-IZAHSXOQSA-L

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.C[C@@H]1CC[C@H]([C@H](C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl

Canonical SMILES

CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl

Origin of Product

United States

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